molecular formula C16H15N5OS B12146697 2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

Cat. No.: B12146697
M. Wt: 325.4 g/mol
InChI Key: NBWOSFMRMMWDNQ-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone is a complex organic compound that features a unique combination of pyrazine, triazole, and phenylethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring, which is then functionalized with a pyrazine group. The final step involves the introduction of the phenylethanone moiety through a sulfanyl linkage. Reaction conditions often include the use of catalysts such as triethylamine and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets. The triazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • 2-[(4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

What sets 2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C16H15N5OS/c1-2-21-15(13-10-17-8-9-18-13)19-20-16(21)23-11-14(22)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

NBWOSFMRMMWDNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=NC=CN=C3

Origin of Product

United States

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